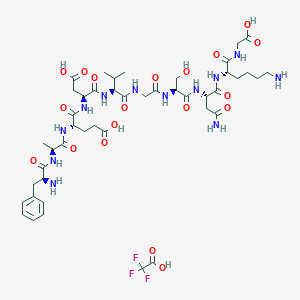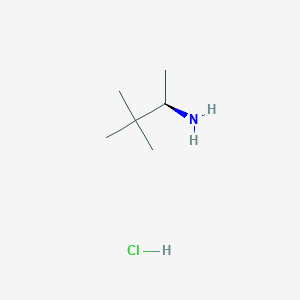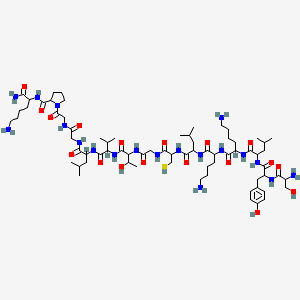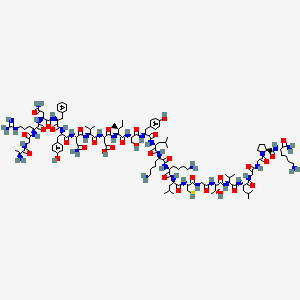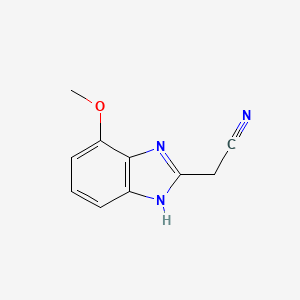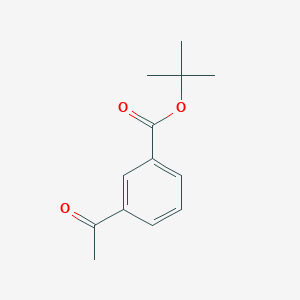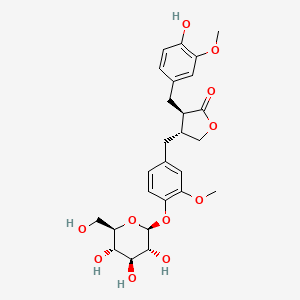
Matairesinol monoglucoside
Übersicht
Beschreibung
Matairesinol monoglucoside is a lignan compound, specifically a glycoside derivative of matairesinol. Lignans are a group of phytoestrogens found in plants, known for their diverse biological activities. This compound is notable for its presence in various plants and its potential health benefits, including anti-inflammatory and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of matairesinol monoglucoside involves the use of multienzyme modules in Escherichia coli. The process begins with the production of matairesinol through the fermentation of eugenol. The subsequent glycosylation of matairesinol is achieved using UDP-glycosyltransferase (UGT) enzymes, which incorporate uridine diphosphate glucose (UDPG) as the glycosyl donor .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation. The “multicellular one-pot” fermentation method has proven effective, yielding significant amounts of matairesinol and its glycoside products. This method involves the use of engineered Escherichia coli strains that express the necessary enzymes for the biosynthesis of lignan glycosides .
Analyse Chemischer Reaktionen
Types of Reactions
Matairesinol monoglucoside undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Glycosylation reactions typically require UDP-glycosyltransferase enzymes and UDP-glucose as the glycosyl donor .
Major Products Formed
The major products formed from these reactions include various glycoside derivatives of matairesinol, such as matairesinol-4-O-d-glucopyranoside and matairesinol-4’-O-d-glucopyranoside .
Wissenschaftliche Forschungsanwendungen
Matairesinol monoglucoside has a wide range of scientific research applications:
Wirkmechanismus
Matairesinol monoglucoside exerts its effects through several molecular pathways:
Anti-inflammatory: Inhibits the activation of nuclear factor-kappa B (NF-κB) and the extracellular signal-regulated kinase (ERK) pathways, reducing the production of pro-inflammatory cytokines.
Anti-cancer: Modulates the expression of genes involved in cell proliferation and apoptosis, thereby inhibiting cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Matairesinol monoglucoside is unique among lignan glycosides due to its specific glycosylation pattern and biological activities. Similar compounds include:
Pinoresinol glucoside: Another lignan glycoside with similar antioxidant properties.
Lariciresinol glucoside: Known for its anti-inflammatory and anti-cancer activities.
Secoisolariciresinol monoglucoside: Exhibits similar health benefits but differs in its glycosylation pattern and specific biological effects.
This compound stands out due to its potent anti-inflammatory and antioxidant properties, making it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(3R,4R)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O11/c1-33-19-9-14(3-5-17(19)28)8-16-15(12-35-25(16)32)7-13-4-6-18(20(10-13)34-2)36-26-24(31)23(30)22(29)21(11-27)37-26/h3-6,9-10,15-16,21-24,26-31H,7-8,11-12H2,1-2H3/t15-,16+,21+,22+,23-,24+,26+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRZDNFXFFWBGP-LHHMAMHXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H]2[C@H](COC2=O)CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4',4''-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine](/img/structure/B3028742.png)
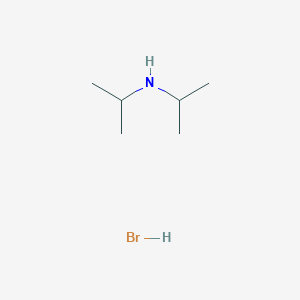
![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B3028745.png)
![(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B3028746.png)
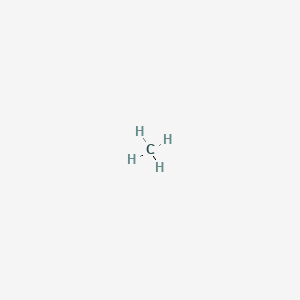
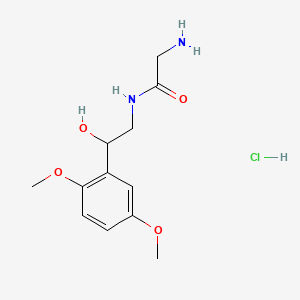
![[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;N-methylmethanamine;hydrochloride](/img/structure/B3028754.png)
